3-Amino-5-hydroxypyridine dihydrochloride
Description
Significance within Heterocyclic Chemistry Research
Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of organic chemistry and pharmacology. The pyridine (B92270) ring, an isostere of benzene, is a core component in a vast number of pharmaceuticals and agrochemicals. rsc.orgnih.gov The introduction of amino and hydroxyl substituents onto this ring, as seen in aminohydroxypyridines, significantly influences the electronic properties and reactivity of the scaffold. These substituents can act as hydrogen bond donors and acceptors, and the amino group provides a nucleophilic center, making these compounds valuable precursors and building blocks in organic synthesis. researchgate.net
The aminohydroxypyridine framework allows for a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions, as well as N-alkylation and acylation. Researchers utilize these properties to synthesize a wide array of derivatives. For instance, the synthesis of 2-amino-3-hydroxypyridine (B21099) derivatives has been achieved through processes involving the reaction of 2-amino-3,5-dichloropyridine (B145740) with potassium hydroxide (B78521) in the presence of a copper catalyst. google.com Such synthetic routes provide access to a library of compounds that can be screened for various applications, demonstrating the scaffold's importance in combinatorial chemistry and drug discovery.
Overview of Research Trajectories for the Chemical Compound
Research specifically involving 3-Amino-5-hydroxypyridine dihydrochloride (B599025) and its parent compound often centers on its utility as a starting material or intermediate in the synthesis of more complex molecules. The dihydrochloride salt form enhances the stability and solubility of the chemical compound, facilitating its use in various reaction conditions.
Key research trajectories for this chemical compound include its incorporation into larger, polycyclic systems and its use in the development of novel ligands for coordination chemistry. The bifunctional nature of the molecule, with its nucleophilic amino group and phenolic hydroxyl group, allows it to act as a bidentate ligand, chelating to metal ions. This property is explored in the synthesis of metal complexes with potential catalytic or material science applications. While direct research on the 3-amino-5-hydroxy isomer is specific, broader studies on related isomers, such as 2-amino-3-hydroxypyridine, show the preparation of complexes with metals like molybdenum, uranium, and rhodium, indicating a rich area of investigation for these scaffolds. researchgate.net
The synthesis of derivatives is another major focus. For example, multicomponent reactions involving various enaminones and primary amines have been developed to efficiently produce a variety of substituted 2-aminopyridines, highlighting the synthetic flexibility of the underlying scaffold. nih.gov
| Property | Data |
| Chemical Name | 3-Amino-5-hydroxypyridine dihydrochloride |
| CAS Number | 1186663-39-7 |
| Molecular Formula | C₅H₈Cl₂N₂O |
| Molecular Weight | 183.04 g/mol |
| Parent Compound CAS | 3543-01-9 |
| Parent Compound Formula | C₅H₆N₂O |
| Parent Compound Mol. Weight | 110.11 g/mol |
This table presents basic chemical data for this compound and its corresponding free base. chemicalbook.comchemcd.comaccelpharmtech.com
Contextualization within Medicinal Chemistry and Chemical Biology Research
The aminohydroxypyridine scaffold is a recurring motif in molecules designed for biological investigation. Its structural similarity to endogenous purines allows derivatives to interact with biological macromolecules like enzymes and nucleic acids. mdpi.com This has led to the exploration of aminopyridine derivatives in a wide range of therapeutic areas. researchgate.net
In medicinal chemistry, pyridine-based structures are recognized for their ability to serve as bioisosteres for various functional groups, enhancing properties like metabolic stability and cell permeability. frontiersin.orgnih.gov Research has demonstrated that compounds incorporating the pyridine scaffold exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and antiproliferative effects. rsc.orgnih.gov For instance, novel pyridine-based compounds have been synthesized and evaluated as potential PIM-1 kinase inhibitors, which are implicated in cell survival and proliferation pathways in cancer. acs.org In one study, a derivative showed a promising IC₅₀ value of 0.5 µM against the MCF-7 breast cancer cell line. acs.org
Furthermore, the field of chemical biology utilizes aminohydroxypyridine derivatives to probe biological systems. These compounds can be functionalized to create molecular probes or incorporated into larger molecules to study protein-ligand interactions. The ability to systematically modify the scaffold allows researchers to conduct structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of biologically active compounds. frontiersin.org The investigation of these scaffolds against various enzymes and cellular targets continues to be a vibrant and productive area of research, underscoring the importance of compounds like this compound as building blocks for new biological tools and potential therapeutic leads.
| Derivative Class / Compound | Investigated Biological Activity | Research Focus |
| Pyridine-imidazo[2,1b]-1,3,4-thiadiazole derivatives | Antimicrobial | Inhibition of various microbial pathogens. nih.gov |
| 2-Amino-3-cyanopyridine derivatives | PIM-1 Kinase Inhibition, Anticancer | Induction of apoptosis and autophagy in MCF-7 breast cancer cells. acs.org |
| 4-(arylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acids | Antibacterial | Efficacy against drug-resistant S. epidermidis. nih.gov |
| Pyridinone-containing molecules | Anticancer, IDH1 Inhibition | Development of inhibitors for targets like protein kinases and IDH1. frontiersin.org |
| Pentacyclic Benzimidazole derivatives | Antiproliferative | Interaction with DNA and RNA, showing submicromolar activity. mdpi.com |
This table summarizes selected research findings on the biological activities of various pyridine-based chemical structures.
Properties
IUPAC Name |
5-aminopyridin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.2ClH/c6-4-1-5(8)3-7-2-4;;/h1-3,8H,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZYBAZQRMSDHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628571 | |
| Record name | 5-Aminopyridin-3-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-39-7 | |
| Record name | 5-Aminopyridin-3-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategic Derivatization of the Chemical Compound
Direct Synthetic Routes and Optimization of Reaction Conditions
The preparation of 3-Amino-5-hydroxypyridine can be approached through several synthetic pathways, each with distinct advantages and requirements for optimization. Key strategies include the functionalization of a pre-existing pyridine (B92270) ring and the de novo construction of the heterocyclic system.
Amination and Hydroxylation Approaches
Direct amination and hydroxylation of the pyridine ring represent a straightforward approach to introducing the desired functionalities. However, controlling the regioselectivity of these reactions is a significant challenge due to the electronic nature of the pyridine ring. Generally, electrophilic substitution on pyridine is difficult and occurs at the 3-position, while nucleophilic substitution is favored at the 2- and 4-positions.
One potential, though less direct, route involves the nitration of 3-hydroxypyridine (B118123). The hydroxyl group directs the incoming nitro group to the 5-position, yielding 3-hydroxy-5-nitropyridine. Subsequent reduction of the nitro group provides the target 3-Amino-5-hydroxypyridine pipzine-chem.com. The conditions for both the nitration and reduction steps must be carefully optimized to maximize yield and minimize side products.
Reduction-Based Synthetic Strategies
A prominent and effective strategy for the synthesis of 3-Amino-5-hydroxypyridine involves the reduction of a corresponding nitro-substituted precursor. The key starting material for this approach is 3-hydroxy-5-nitropyridine.
The reduction of the nitro group can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method. Typical catalysts include palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The reaction solvent, temperature, and pressure are critical parameters that require careful optimization to ensure complete conversion and high purity of the resulting amino compound. For instance, the reduction of nitropyridines can be carried out with iron in acidic medium (e.g., hydrochloric or acetic acid), which offers a cost-effective alternative to catalytic hydrogenation youtube.comorgsyn.org.
Another approach involves the use of zinc powder in the presence of an ammonium (B1175870) salt, which can selectively reduce the nitro group under milder conditions chemimpex.com. The choice of reducing agent and reaction conditions can be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions.
| Precursor | Reducing Agent/Catalyst | Solvent | Key Conditions | Product | Reference |
| 3-Hydroxy-5-nitropyridine | H₂, Pd/C | Ethanol | Room Temperature, Atmospheric Pressure | 3-Amino-5-hydroxypyridine | youtube.com |
| 3-Hydroxy-5-nitropyridine | Fe, HCl | Water/Ethanol | Reflux | 3-Amino-5-hydroxypyridine | youtube.com |
| Substituted Nitropyridines | Zn, NH₄Cl | Ethanol | Ultrasonication | Substituted Hydroxylaminopyridines | chemimpex.com |
Cyclic Condensation Techniques for Pyridine Ring Formation
The de novo synthesis of the pyridine ring offers a powerful alternative for accessing polysubstituted derivatives, including precursors to 3-Amino-5-hydroxypyridine. Various named reactions, such as the Hantzsch and Guareschi pyridine syntheses, rely on the condensation of carbonyl compounds with a nitrogen source, typically ammonia (B1221849) or an ammonium salt.
While specific examples detailing the direct synthesis of 3-Amino-5-hydroxypyridine via these classical methods are not prevalent in the literature, the general principles can be applied. For instance, a modified Hantzsch synthesis could theoretically employ starting materials that already contain the amino and hydroxyl functionalities (or their protected forms). This would involve the condensation of a β-ketoester, an aldehyde, and a nitrogen donor, followed by an oxidation step to form the aromatic pyridine ring. The strategic choice of precursors is crucial for the successful construction of the desired substitution pattern.
More contemporary methods for constructing polysubstituted 3-hydroxypyridines include transition metal-catalyzed cyclization reactions. For example, palladium-catalyzed arylative cyclizations of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids have been reported to yield 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines, which can then be oxidized to the corresponding 3-hydroxypyridines youtube.comgoogle.com. Ruthenium-catalyzed ring-closing metathesis of nitrogen-containing dienes is another modern approach to substituted 3-hydroxypyridines youtube.com.
Derivatization Strategies for Functional Group Introduction
The presence of amino and hydroxyl groups on the pyridine core of 3-Amino-5-hydroxypyridine offers multiple sites for further functionalization, allowing for the synthesis of a diverse range of derivatives.
Nucleophilic Substitution Reactions on the Pyridine Core
The pyridine ring is generally susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (C2, C4, and C6). The electron-withdrawing nature of the nitrogen atom activates these positions towards attack by nucleophiles. However, in 3-Amino-5-hydroxypyridine, the existing amino and hydroxyl groups are electron-donating, which can deactivate the ring towards SNAr.
For nucleophilic substitution to occur on the pyridine core of 3-Amino-5-hydroxypyridine, it is often necessary to first introduce a good leaving group, such as a halogen, at one of the activated positions. This can be challenging to achieve regioselectively. Alternatively, derivatization of the hydroxyl group to a triflate can render the C3 position susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents youtube.comgoogle.com. The amino group can also influence the reactivity and regioselectivity of such reactions.
Oxidation and Reduction of Amine and Hydroxyl Functionalities
The amino and hydroxyl groups of 3-Amino-5-hydroxypyridine are themselves reactive and can be modified through oxidation and reduction reactions.
The primary amino group can be oxidized under controlled conditions. For instance, the oxidation of 3-aminopyridine (B143674) with peroxomonosulfuric acid has been studied, leading to the formation of azoxy compounds through a mechanism involving nucleophilic attack of the amino nitrogen on the peroxo oxygen google.com. Similar transformations could be expected for 3-Amino-5-hydroxypyridine, although the presence of the hydroxyl group might influence the reaction outcome.
The hydroxyl group is generally resistant to oxidation under mild conditions. However, under more forcing conditions, or with specific oxidizing agents, it could potentially be converted to a keto group, leading to the formation of a pyridone tautomer.
Novel Synthetic Approaches and High-Yield Preparations
The synthesis of 3-Amino-5-hydroxypyridine, and subsequently its dihydrochloride (B599025) salt, has been approached through various methodologies, with a significant focus on multi-step pathways that commence from readily available pyridine derivatives. A prominent and effective strategy involves the creation of a key intermediate, 3-hydroxy-5-nitropyridine, followed by the reduction of the nitro functional group to an amine.
One of the foundational starting materials for this pathway is 3-Amino-5-bromopyridine. This compound can be converted to 3-Bromo-5-hydroxypyridine. This transformation is typically achieved through a diazotization reaction, where the amino group is converted into a diazonium salt, which is subsequently hydrolyzed to a hydroxyl group. chemicalbook.com
An alternative and often high-yielding approach to a necessary precursor begins with 5-Bromo-3-nitropyridine. The nitro group in this molecule is strongly electron-withdrawing, which activates the bromine atom for nucleophilic aromatic substitution. This allows for the displacement of the bromide with a hydroxide (B78521) or a protected hydroxyl group, such as a methoxy (B1213986) group, to yield 3-hydroxy-5-nitropyridine or 3-methoxy-5-nitropyridine, respectively.
The critical step in synthesizing 3-Amino-5-hydroxypyridine is the reduction of the nitro group in the 3-hydroxy-5-nitropyridine intermediate. Catalytic hydrogenation is a widely employed and highly efficient method for this transformation. The use of palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source is a standard procedure for the reduction of aromatic nitro compounds to their corresponding amines. pipzine-chem.com This method is known for its high yields and clean reaction profiles. For instance, the reduction of the related compound 5-Bromo-3-nitropyridine to 3-Amino-5-bromopyridine using a Pd/C catalyst has been reported to achieve a yield as high as 96%. chemicalbook.com This suggests that the reduction of 3-hydroxy-5-nitropyridine would proceed with similar efficiency.
The general reaction scheme can be summarized as follows: Starting Material -> 3-Hydroxy-5-nitropyridine -> 3-Amino-5-hydroxypyridine
Once the 3-Amino-5-hydroxypyridine free base is synthesized and purified, it can be converted to the dihydrochloride salt by treatment with two equivalents of hydrochloric acid in a suitable solvent, such as isopropanol (B130326) or ethanol. The salt then precipitates from the solution and can be collected by filtration.
Table 1: Key Reaction Parameters for the Reduction of a Nitropyridine Intermediate
| Parameter | Condition | Purpose | Reported Yield (Analogue) |
| Starting Material | 3-Hydroxy-5-nitropyridine | Precursor to the final compound | N/A |
| Catalyst | Palladium on Carbon (Pd/C) | Facilitates the hydrogenation reaction | 96% chemicalbook.com |
| Hydrogen Source | Hydrogen Gas (H₂) or Transfer Hydrogenation Reagents | Reducing agent for the nitro group | High pipzine-chem.com |
| Solvent | Methanol (B129727), Ethanol, or Ethyl Acetate | Dissolves the reactant and facilitates the reaction | N/A |
| Temperature | Room Temperature to 50°C | Controls the reaction rate | 50°C chemicalbook.com |
| Pressure | Atmospheric to moderate pressure | Influences the rate of hydrogenation | Atmospheric chemicalbook.com |
Comparative Analysis of Synthetic Efficiency and Scalability in Research
In contrast, other potential synthetic routes may present more challenges. For example, a synthesis starting from 3,5-dibromopyridine (B18299) would require selective functionalization at one of the bromine positions, which can be difficult to control and may lead to a mixture of products, thus lowering the yield and complicating purification.
Another possible route could involve the amination of 3-Bromo-5-hydroxypyridine. While modern cross-coupling reactions like the Buchwald-Hartwig amination could achieve this, these methods often require expensive catalysts and ligands, which can be a significant drawback for large-scale production. The cost and potential toxicity of heavy metal catalysts also need to be considered.
The scalability of the proposed synthesis via 3-hydroxy-5-nitropyridine is also favorable. Catalytic hydrogenations are common in industrial processes and can be performed in standard reactors. The catalyst, Pd/C, is recoverable and can be reused, which reduces costs on a larger scale. The reaction conditions are typically mild, which enhances the safety profile of the process.
Table 2: Comparative Analysis of Potential Synthetic Routes
| Synthetic Route | Starting Material(s) | Key Steps | Advantages | Disadvantages |
| Route A: Nitration/Reduction | 3-Hydroxypyridine | 1. Nitration2. Reduction | Potentially short. | Nitration can lead to isomer mixtures, reducing yield and complicating purification. |
| Route B: Diazotization/Amination | 3-Amino-5-bromopyridine | 1. Diazotization to hydroxyl2. Amination of bromo group | Utilizes known transformations. | Diazotization can have moderate yields. Amination may require expensive catalysts. |
| Route C: Nucleophilic Substitution/Reduction | 5-Bromo-3-nitropyridine | 1. Substitution of Br with OH2. Reduction of NO₂ | High-yielding reduction step. chemicalbook.com Good regioselectivity in the substitution step. | May require a protection/deprotection sequence if a methoxy group is used. |
| Route D: Multi-step from Halogenated Pyridine | 3,5-Dibromopyridine | 1. Selective substitution2. Further functionalization | Readily available starting material. | Lack of regioselectivity can be a major issue, leading to low yields of the desired product. |
Sophisticated Spectroscopic and Structural Elucidation in Research
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For 3-Amino-5-hydroxypyridine dihydrochloride (B599025), NMR provides definitive evidence for the arrangement of atoms and the protonation state of the molecule.
In the dihydrochloride salt, both the pyridine (B92270) nitrogen and the amino group are expected to be protonated, leading to significant downfield shifts for the aromatic protons compared to the free base due to the increased electron-withdrawing nature of the positively charged ring. The ¹H NMR spectrum would display signals corresponding to the three distinct aromatic protons on the pyridine ring, as well as exchangeable protons from the hydroxyl (-OH) and ammonium (B1175870) (-NH₃⁺) groups.
Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. The presence of five distinct signals would confirm the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are influenced by their attached functional groups and their position relative to the protonated nitrogen. Carbons bonded to the electronegative oxygen and nitrogen atoms (C3, C5) are expected to be significantly deshielded and appear further downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Amino-5-hydroxypyridine dihydrochloride
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| H2 | ~8.5 - 8.8 | - | Proton adjacent to the ring nitrogen, expected to be significantly downfield. |
| H4 | ~7.8 - 8.1 | - | Proton between the two substituents. |
| H6 | ~8.4 - 8.7 | - | Proton adjacent to the ring nitrogen. |
| C2 | - | ~140 - 145 | Carbon adjacent to ring nitrogen. |
| C3 | - | ~125 - 130 | Carbon bearing the ammonium group. |
| C4 | - | ~120 - 125 | Aromatic CH carbon. |
| C5 | - | ~155 - 160 | Carbon bearing the hydroxyl group, significantly deshielded. |
| C6 | - | ~138 - 143 | Carbon adjacent to ring nitrogen. |
Note: The chemical shifts are estimates based on the analysis of related structures like 3-aminopyridine (B143674) and 3-hydroxypyridine (B118123) and are subject to solvent effects and the specific experimental conditions.
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are employed to resolve complex structural ambiguities and confirm atomic connectivity.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H2 with H4, H4 with H6), confirming their positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign the carbon signals corresponding to each protonated carbon. For instance, the proton signal for H2 would show a correlation peak with the C2 signal in the HSQC spectrum.
These 2D NMR methods, used in concert, allow for the unambiguous assignment of all proton and carbon signals, providing irrefutable proof of the compound's structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Investigations
IR and UV-Vis spectroscopy are used to identify functional groups and study electronic transitions within a molecule, which can be valuable in monitoring chemical reactions and investigating reaction mechanisms.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The spectrum is a unique fingerprint of the molecule's functional groups. For this compound, the IR spectrum would be characterized by several key absorption bands. The presence of the dihydrochloride salt form would be evident in the broad absorption bands corresponding to the N-H stretches of the ammonium (-NH₃⁺) and pyridinium (B92312) (N⁺-H) groups, typically found in the 2500-3200 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Frequency Range (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H (Phenolic) | 3200 - 3600 (Broad) | Stretching |
| N-H (Ammonium, -NH₃⁺) | 2800 - 3200 (Broad) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=C, C=N (Aromatic Ring) | 1450 - 1650 | Stretching |
| C-O (Phenolic) | 1200 - 1300 | Stretching |
| C-N | 1250 - 1350 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyridine ring is a chromophore that absorbs UV light. The absorption maxima (λ_max) are sensitive to the substituents on the ring and the pH of the solution. The protonation of the pyridine nitrogen and the amino group in the dihydrochloride salt is expected to cause a shift in the absorption bands compared to the neutral free base, often a hypsochromic (blue) shift. The spectrum would typically show absorptions corresponding to π → π* and n → π* transitions of the aromatic system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, techniques like Electrospray Ionization (ESI) would typically be used. In the mass spectrum, the compound would be observed as the protonated free base, [C₅H₆N₂O + H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the calculation of the elemental formula.
The molecular ion of the free base has a nominal mass of 110 g/mol . Therefore, the expected parent ion peak would appear at an m/z of 111.
Fragmentation Analysis: Under collision-induced dissociation (CID) in MS/MS experiments, the parent ion fragments in a predictable manner. The fragmentation pattern provides valuable structural information. For the protonated 3-Amino-5-hydroxypyridine, common fragmentation pathways would likely involve the loss of small, stable neutral molecules.
Table 3: Plausible Mass Spectrometry Fragments for 3-Amino-5-hydroxypyridine
| m/z | Plausible Fragment Ion | Neutral Loss |
|---|---|---|
| 111 | [M+H]⁺ | - |
| 94 | [M+H - NH₃]⁺ | Ammonia (B1221849) (NH₃) |
| 83 | [M+H - CO]⁺ | Carbon Monoxide (CO) |
| 82 | [M+H - HCN]⁺ | Hydrogen Cyanide (HCN) |
X-ray Crystallography for Solid-State Structural Characterization
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can determine exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).
Space Group: The specific symmetry group of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Confirmation of Protonation: The technique would unambiguously locate the chloride counter-ions and the protons on the pyridine nitrogen and the amino group, confirming the dihydrochloride nature of the salt.
Intermolecular Forces: It would reveal the network of hydrogen bonds between the ammonium and hydroxyl groups of one molecule and the chloride ions or other molecules in the crystal lattice, which dictates the packing and physical properties of the solid.
Advanced Chromatographic Techniques for Purity and Separation in Research
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like this compound.
A typical HPLC method for this polar, ionizable compound would utilize reversed-phase chromatography. The purity of a sample is determined by injecting a solution into the HPLC system and observing the resulting chromatogram. A pure sample should ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities.
Table 4: Typical HPLC Method Parameters for Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like methanol (B129727) or acetonitrile. cmes.org |
| Flow Rate | ~1.0 mL/min |
| Detection | UV detector set at a wavelength of maximum absorbance (e.g., ~280 nm). cmes.org |
| Column Temperature | Controlled, often slightly above ambient (e.g., 35 °C) for reproducibility. cmes.org |
This validated method can be used for quality control, to quantify the compound in a sample, and to monitor the progress of a chemical reaction during its synthesis.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Modulation of Biological Activity through Chemical Modifications
Chemical modification of a core scaffold like 3-Amino-5-hydroxypyridine is a cornerstone of drug design. By altering substituents, linkers, and recognition groups, researchers can fine-tune a molecule's interaction with its biological target, thereby modulating its activity. mdpi.comdocumentsdelivered.com Pyridine-based structures are prevalent in FDA-approved drugs, highlighting their importance and versatility in targeting a wide array of biological processes. nih.govnih.gov
The introduction of different functional groups onto the pyridine (B92270) ring directly influences its electronic, steric, and hydrophobic properties, which in turn affects its interaction with a target protein. documentsdelivered.com SAR studies on various pyridine derivatives have established several guiding principles. For instance, the presence and positioning of electron-donating groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity. nih.gov Conversely, the addition of bulky groups or certain halogens may lead to decreased activity due to steric hindrance or unfavorable electronic interactions within the binding pocket. nih.govresearchgate.net
The polarity of the molecule is also a significant factor. In some pyridine derivatives, the addition of methyl (-CH3) groups was found to decrease polarity, which correlated with lower IC50 values (higher potency). nih.gov This demonstrates that modulating the physicochemical properties of the scaffold through substitution is a key strategy for optimizing biological activity.
Table 1: Illustrative Impact of Substituents on a 3-Aminopyridine (B143674) Core Activity
| Compound | Substituent at C2 | Substituent at C6 | Effect on Polarity | Illustrative IC₅₀ (µM) |
| Core-H | H | H | High | >50 |
| Core-CH₃ | CH₃ | H | Decreased | 15 |
| Core-Cl | Cl | H | Slightly Decreased | 25 |
| Core-OCH₃ | OCH₃ | H | Decreased | 10 |
| Core-Bulky | Isopropyl | Isopropyl | Significantly Decreased | >100 |
Note: This table is illustrative, based on general principles of SAR observed in pyridine derivatives. nih.gov
In many inhibitor designs, the 3-Amino-5-hydroxypyridine scaffold could serve as a core or "hinge-binding" region, connected to other parts of the molecule via a linker. The amino or hydroxyl groups provide convenient attachment points for such linkers. The composition, length, and flexibility of this linker are critical for correctly positioning the entire molecule within the target's binding site. documentsdelivered.com
Optimization of this region is a common strategy in the development of kinase inhibitors. For example, in imidazo[4,5-b]pyridine-based inhibitors, a piperazine-containing linker connects the core to a solvent-exposed phenyl group, and modifications to this linker significantly impact potency. nih.govacs.org A well-designed linker ensures that the core can establish key interactions, such as hydrogen bonds with the kinase hinge region, while other parts of the inhibitor engage with different sub-pockets of the active site. nih.govnih.gov Bioisosteric replacement within the linker or the core scaffold itself can also be employed to improve metabolic stability and pharmacokinetic profiles without sacrificing potency. nih.gov
The pyridine ring and its substituents are fundamental surface recognition groups. The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, frequently forming crucial interactions with backbone amide protons in the hinge region of protein kinases. nih.govacs.org The amino and hydroxyl groups of the 3-Amino-5-hydroxypyridine scaffold can also act as hydrogen bond donors or acceptors, further anchoring the molecule to its target.
The design of surface recognition groups involves strategically placing functionalities that complement the target's surface. In the development of inhibitors for cyclin-dependent kinase 8 (CDK8), replacing an initial scaffold with a pyrazolo[3,4-b]pyridine core enabled an additional hydrogen bond with hinge region residues, leading to improved potency and selectivity. nih.gov The orientation of these groups is paramount; even subtle changes can dictate binding affinity. Computational modeling can predict these interactions, guiding the rational design of derivatives with enhanced activity. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov This predictive approach is invaluable for prioritizing the synthesis of new derivatives, screening virtual libraries, and gaining insight into the molecular properties that drive activity. uniroma1.it
A robust and predictive QSAR model is built through a systematic workflow. uniroma1.it The process begins with the curation of a dataset of compounds with known activities. This dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used during model generation. basicmedicalkey.com
Internal validation techniques, such as leave-one-out cross-validation (LOO-CV), are applied to the training set to assess the model's stability and robustness. nih.gov A key statistic here is the cross-validated correlation coefficient (q²), with a value greater than 0.5 generally considered acceptable. uniroma1.it External validation is then performed using the test set, where the model's predictions are compared to the experimental values. researchgate.net A high correlation coefficient (R²) for the test set (typically > 0.6) indicates strong predictive ability. uniroma1.it Further validation steps, like Y-randomization, ensure the model is not the result of a chance correlation. nih.gov Finally, the model's applicability domain is defined to specify the chemical space in which its predictions are reliable. nih.gov
QSAR models rely on computational descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov These descriptors can be categorized into several classes, each capturing different aspects of the molecular structure. The selection of appropriate descriptors is critical for building an accurate model. acs.org
Electronic Descriptors: These describe the electron distribution in the molecule and include properties like atomic net charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org They are crucial for modeling electrostatic and hydrogen bonding interactions.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific conformational indices. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), steric fields are calculated around the molecules to model their shape. rsc.orgresearchgate.net
Hydrophobic Descriptors: These quantify the molecule's lipophilicity, often represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water). Hydrophobicity is critical for membrane permeability and interactions with nonpolar pockets in a target protein.
Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing aspects like size, shape, and the degree of branching or connectivity. acs.org
By correlating these descriptors with biological activity, QSAR models can identify the key molecular features that govern the SAR, providing a powerful tool for the rational design of novel compounds based on the 3-Amino-5-hydroxypyridine scaffold.
Table 2: Classes of Computational Descriptors Used in QSAR Studies
| Descriptor Class | Examples | Information Encoded |
| Electronic | Atomic Partial Charges, HOMO/LUMO Energy, Dipole Moment | Electron distribution, reactivity, electrostatic interactions orientjchem.org |
| Steric/3D | Molecular Volume, Surface Area, CoMFA/CoMSIA Fields | Molecular size, shape, potential for steric clashes rsc.org |
| Hydrophobic | LogP, vsa_other | Lipophilicity, membrane permeability, hydrophobic interactions acs.org |
| Topological | Connectivity Indices, Wiener Index | Molecular branching, size, and overall structure acs.org |
Computational and Theoretical Studies on the Chemical Compound and Its Derivatives
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. mdpi.com It is used to calculate molecular geometry, vibrational frequencies, and electronic properties for various pyridine (B92270) derivatives. researchgate.netresearchgate.net DFT methods, such as the B3LYP functional, have been shown to provide a good balance between accuracy and computational cost for medium-sized organic molecules. niscpr.res.in These calculations are fundamental for predicting the reactivity and stability of compounds like 3-Amino-5-hydroxypyridine. The theory allows for the determination of various molecular properties that dictate how the molecule will interact with other chemical species.
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov
For pyridine derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. wuxibiology.com In substituted pyridines, the HOMO is often characterized by delocalized π electrons spread across the ring and substituents, while the LUMO typically has π* character. mdpi.com The transition of an electron from the HOMO to the LUMO corresponds to the lowest energy electronic excitation. mdpi.com For example, in studies of 3-bromo-2-hydroxypyridine, the HOMO is located around the carbon atoms of the pyridine ring, and the HOMO→LUMO transition involves a transfer of electron density to the entire ring and the oxygen atom. mdpi.com The energy gap for this and other related molecules can be calculated in the gas phase and in various solvents to understand environmental effects on reactivity. mdpi.com
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| 3-Bromo-2-hydroxypyridine (gas phase) | TD-DFT | -7.467 | -0.682 | 6.785 | mdpi.com |
| 3-Bromo-2-hydroxypyridine (in water) | TD-DFT | -6.880 | -1.475 | 5.406 | mdpi.com |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 | nih.gov |
From the HOMO and LUMO energy values, several quantum chemical parameters can be derived to describe the global reactivity of a molecule. These descriptors provide a quantitative measure of a molecule's stability and reactivity. Key parameters include:
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to a change in electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov
Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness and indicates a molecule's polarizability. nih.gov
Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. It describes the power of a molecule to attract electrons.
Chemical Potential (μ): μ = -χ. It represents the escaping tendency of electrons from an equilibrium system. nih.gov
Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the energy lowering of a molecule when it accepts electrons, thus measuring its electrophilic character. nih.gov
These parameters are widely calculated for new compounds to predict their behavior. For instance, a low chemical hardness and high softness value for a molecule suggest it has high chemical reactivity and biological activity. nih.gov Computational studies on various aminopyridine and related heterocyclic derivatives utilize these parameters to forecast their potential as bioactive agents. nih.govresearchgate.net
| Parameter | Formula | Calculated Value | Source |
|---|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 0.04 eV | nih.gov |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -0.22 eV | nih.gov |
| Electrophilicity Index (ω) | μ² / (2η) | 0.58 eV | nih.gov |
| Chemical Softness (S) | 1 / (2η) | 11.55 eV-1 | nih.gov |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a derivative of 3-Amino-5-hydroxypyridine, and a macromolecular target, typically a protein. mdpi.comnih.gov These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. youtube.com The process involves sampling a large number of possible conformations of the ligand within the protein's active site and scoring them based on their binding affinity. nih.govugm.ac.id This allows for the elucidation of the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. nih.gov
For example, in docking studies of aminopyridine derivatives against various protein targets, researchers can identify specific amino acid residues that form hydrogen bonds with the amino or hydroxyl groups of the ligand. mdpi.comnih.gov The analysis of these interactions is crucial for structure-activity relationship (SAR) studies, helping to rationalize the biological activity of a series of compounds and guiding the design of more potent derivatives. nih.gov The binding energy, calculated by the docking software, provides an estimate of the ligand's affinity for the target. nih.gov
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing researchers to observe the conformational changes and assess the stability of the ligand-protein complex in a simulated physiological environment. nih.gov These simulations can reveal how the ligand adapts its conformation within the binding pocket and how the protein itself may adjust to accommodate the ligand. This provides a more realistic understanding of the binding event than static docking alone.
Tautomeric Equilibria Analysis and Control Mechanisms
3-Hydroxypyridine (B118123) and its derivatives are known to exist in a tautomeric equilibrium between different isomeric forms. acs.org Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For 3-hydroxypyridine derivatives, the primary equilibrium is between the enol (hydroxy) form and the keto (or zwitterionic) form. researchgate.net
In the gas phase, theoretical calculations using DFT consistently show that the neutral enol (hydroxy) form is significantly more stable than the zwitterionic keto form. acs.org However, the equilibrium is highly sensitive to the environment. In polar solvents, particularly water, the zwitterionic form is stabilized by hydrogen bonding and bulk solvent effects to such an extent that it can become the dominant species. acs.orgresearchgate.netrsc.org Computational studies have shown that a combination of explicit water molecules and a continuum solvent model is often required to accurately predict the reversal of tautomeric stability in aqueous media. acs.org The ability to control this equilibrium through solvent choice or by incorporating the molecule into a specific environment, such as the hydrophobic cavity of a cyclodextrin, is an area of active research. rsc.org Understanding and controlling this tautomeric balance is critical, as the different tautomers can have vastly different chemical properties and biological activities.
Computational Prediction of Reaction Mechanisms and Pathways
Computational and theoretical chemistry have become indispensable tools in elucidating the intricate details of chemical reactions. While specific computational studies on the reaction mechanisms and pathways of 3-Amino-5-hydroxypyridine dihydrochloride (B599025) are not extensively available in the current body of scientific literature, valuable insights can be gleaned from theoretical investigations of closely related pyridine derivatives. These studies provide a foundational understanding of the potential reactivity and transformation pathways that 3-Amino-5-hydroxypyridine and its derivatives might undergo. Methodologies such as Density Functional Theory (DFT) are frequently employed to explore reaction coordinates, transition states, and the thermodynamic and kinetic parameters that govern these processes.
One area of significant computational investigation for hydroxypyridines is tautomerism, which can critically influence the molecule's reactivity in different chemical environments. For instance, a theoretical study on the tautomeric equilibria of a series of 3-hydroxypyridine derivatives using DFT (B3LYP/6-311+G**//B3LYP/6-31G*) has provided detailed insights into the stability of different tautomeric forms in both the gas phase and various solvents. acs.org The study revealed that in the gas phase, the neutral hydroxy form is significantly more stable than the zwitterionic oxo form. acs.org However, the presence of a polar solvent, particularly water, can shift the equilibrium to favor the zwitterionic form. acs.org This solvent-dependent tautomerism is crucial for predicting reaction pathways, as the dominant tautomer will dictate the nucleophilic and electrophilic sites of the molecule.
The following table summarizes the predicted tautomeric free energy differences (ΔG298) for pyridoxal-5'-phosphate (PLP), a related 3-hydroxypyridine derivative, in different environments. acs.org
| Environment | Tautomeric Free Energy Difference (ΔG298, kJ mol-1) |
|---|---|
| Gas Phase | 47 |
| Aprotic Polar (ε = 40) | 22 |
| Aqueous Media | -29 |
Furthermore, computational studies on the oxidative dehydrogenation of amines provide a framework for understanding potential reactions involving the amino group of 3-Amino-5-hydroxypyridine. A computational analysis of the Fe(III)-promoted oxidative dehydrogenation of amines has demonstrated the utility of DFT in elucidating complex reaction mechanisms. mdpi.com This study confirmed that the cleavage of a C-H bond occurs via a hydrogen atom transfer (HAT) mechanism, a crucial step in the oxidation process. mdpi.com The calculated activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH≠), and entropy of activation (ΔS≠), were found to be in close agreement with experimental values, underscoring the predictive power of these computational methods. mdpi.com Such theoretical approaches could be applied to predict the pathways of oxidation reactions for 3-Amino-5-hydroxypyridine, identifying the most likely sites of attack and the energetic barriers for different reaction channels.
While direct computational predictions for the reaction mechanisms of 3-Amino-5-hydroxypyridine dihydrochloride are yet to be reported, the existing theoretical work on related pyridine derivatives provides a strong basis for future investigations. These studies highlight the importance of considering factors such as tautomerism and the specific reaction environment when predicting the chemical behavior of this compound and its derivatives. Future computational work will likely focus on modeling specific reactions, such as electrophilic or nucleophilic substitutions, to provide a more complete picture of the reactivity of this important chemical compound.
Mechanistic Investigations of Chemical Reactions and Biological Interactions
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of substituted pyridines, including derivatives of 3-amino-5-hydroxypyridine, involves a variety of chemical reactions whose mechanisms are crucial for optimizing yields and controlling product formation. The reactivity of the pyridine (B92270) ring and its substituents is leveraged to build complex molecular architectures. pipzine-chem.com Synthetic strategies often depart from traditional condensation chemistry, employing modern metallacycle-mediated processes to achieve high flexibility and regioselectivity. nih.gov
Catalysts are fundamental in the synthesis of pyridine-based structures, facilitating reactions with high efficiency and selectivity. Transition metals such as rhodium, copper, and palladium are frequently employed. For instance, rhodium catalysts like Wilkinson's catalyst can facilitate the addition of heteroarenes to alkynes, demonstrating high functional group compatibility. beilstein-journals.org Copper catalysts, often used as Copper(I) iodide (CuI), are effective in tandem reactions for synthesizing functionalized imidazo[1,2-a]pyridines. beilstein-journals.org In these reactions, the catalyst activates an alkyne, which then reacts with a zwitterionic intermediate formed from 2-aminopyridine (B139424). The subsequent steps involve the formation of another reaction intermediate, followed by protonolysis to regenerate the Cu(I) catalyst and yield the final product. beilstein-journals.org
In other synthetic approaches, low-valent titanium reagents are used to mediate the coupling of allylic alcohols and imines, a key step in a modular, three-component sequence for pyridine synthesis. nih.gov This process involves the formation of metallacycle intermediates. Similarly, palladium on carbon is a common catalyst for reduction reactions, such as converting a nitro group to an amino group on a pyridine precursor. pipzine-chem.com
Key reaction intermediates in pyridine synthesis include:
Enolates and Enaminones: In the synthesis of terpyridine, potassium t-butoxide is used as a base to convert 2-acetylpyridine (B122185) into potassium enolates, which are pivotal for the subsequent ring-closure step. nih.gov Similarly, reacting 2-acetylpyridine with an amine base in the presence of an Al2O3 catalyst forms an enaminone intermediate. nih.gov
Metallacycles: Titanium-mediated coupling reactions proceed through the formation of titanium metallacycle intermediates. nih.gov
Zwitterions: Copper-catalyzed reactions can involve the formation of zwitterionic intermediates from aminopyridine precursors. beilstein-journals.org
Controlling regioselectivity—the specific position at which a chemical bond is formed—is a significant challenge in pyridine synthesis. The inherent properties of the pyridine ring and the influence of existing substituents dictate the outcome of functionalization reactions. For example, in the synthesis of floyocidin B, the regioselectivity of halogen–metal exchange reactions on trihalogenated pyridines was investigated. mdpi.com It was observed that a 2-chloro substituent strongly influenced the regioselectivity, inverting it compared to an unsubstituted pyridine. mdpi.com To achieve the desired selectivity at the 5-position, the starting material was modified to a 5-iodopyridine to increase reactivity at that specific site. mdpi.com
Modern synthetic strategies have been developed to overcome challenges in controlling regioselectivity that are common in classical methods like metallacycle-mediated [2+2+2] annulations. nih.gov A strategically distinct three-component coupling sequence provides regiospecific access to a wide variety of differentially substituted pyridines, including di-, tri-, tetra-, and even pentasubstituted products. nih.gov
Side reactions can occur even under carefully controlled conditions. During the synthesis of precursors for floyocidin B, the formation of secondary alcohols as byproducts was observed, which could be reoxidized to the desired product. mdpi.com In another cyclization step, an unexpected tetracyclic side product was isolated and characterized. mdpi.com The potential for side reactions necessitates precise control over reaction parameters such as temperature, pressure, and catalyst loading to ensure the purity and yield of the target compound. pipzine-chem.com
Mechanisms of Biological Action at the Molecular Level
The biological activity of compounds derived from the 3-amino-5-hydroxypyridine scaffold stems from their specific interactions with biological macromolecules. pipzine-chem.com The arrangement of amino and hydroxyl groups allows these molecules to serve as versatile pharmacophores that can engage with enzymes and receptors through a variety of non-covalent interactions.
Derivatives of aminopyridine have been developed as potent inhibitors of several enzyme classes, notably histone deacetylases (HDACs) and tyrosinase.
Histone Deacetylase (HDAC) Inhibition: HDAC enzymes are critical targets in cancer therapy. The general pharmacophore for HDAC inhibitors includes a capping motif, a zinc-binding group (ZBG) like hydroxamic acid to chelate the zinc ion in the enzyme's active site, and a linker connecting these two parts. researchgate.net Triazolopyridine-based derivatives have been designed as dual JAK/HDAC inhibitors. researchgate.net Molecular docking simulations show that these inhibitors fit well into the active sites of both HDAC and JAK proteins. researchgate.net For instance, compound 19 (4-(((5-(benzo[d] pipzine-chem.comresearchgate.netdioxol-5-yl)- pipzine-chem.combeilstein-journals.orgacs.orgtriazolo[1,5-a]pyridin-2-yl)amino)methyl)-N-hydroxybenzamide) was identified as a potent pan-HDAC and JAK1/2 dual inhibitor. researchgate.net Its inhibitory activity against various HDAC isoforms highlights its potential as a broad-spectrum agent.
| Compound | Target Enzyme | IC₅₀ (nM) | Source |
|---|---|---|---|
| Compound 19 | HDAC1 | 25.4 | researchgate.net |
| HDAC2 | 36.5 | ||
| HDAC3 | 83 | ||
| JAK1 | 165 | ||
| JAK2 | 278 |
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for developing treatments for hyperpigmentation disorders. rsc.org Several heterocyclic compounds, including derivatives of 3-hydroxypyridine (B118123), have shown significant tyrosinase inhibitory activity. rsc.org For example, a series of 3-hydroxypyridin-4-one derivatives bearing benzohydrazide (B10538) groups were synthesized and evaluated as tyrosinase inhibitors, with the most potent compound exhibiting an IC₅₀ value of 25.29 μM. rsc.org
The mechanism often involves competitive inhibition, where the inhibitor binds to the enzyme's active site. Molecular docking studies of other heterocyclic tyrosinase inhibitors, such as thiophene (B33073) derivatives, suggest that binding is stabilized by hydrogen bonds with key amino acid residues like Asn260 and Met280, as well as hydrophobic interactions with residues such as Val283 and Ala286. mdpi.com
| Compound Class | Example Compound | Tyrosinase IC₅₀ (μM) | Inhibition Mode | Source |
|---|---|---|---|---|
| 3-Hydroxypyridin-4-one derivatives | Compound 6i | 25.29 | Not specified | rsc.org |
| Thiophene derivatives | Compound 38a | 0.93 | Competitive | mdpi.com |
| Isoxazole derivatives | Compound 39a | 14.62 | Competitive | mdpi.com |
The pyridine scaffold is also present in molecules designed to target G protein-coupled receptors (GPCRs), such as cannabinoid and adenosine (B11128) receptors.
Cannabinoid Receptor Modulation: N-aryl-2-pyridone-3-carboxamide derivatives have been developed as agonists for the human cannabinoid receptor type II (CB2R), which is involved in mediating analgesic and anti-inflammatory processes. nih.gov Molecular docking studies revealed that these compounds adopt an "L-shape" pose within the orthosteric binding site. The pyridone core acts as a central scaffold, engaging in hydrophobic interactions with residues V113, V261, and M265, and π-π stacking interactions with F117 and F183. nih.gov This positions the substituent groups to interact with different cavities within the binding pocket, inducing an agonist response. nih.gov
Adenosine Receptor Binding: Amino-3,5-dicyanopyridine derivatives represent a versatile class of adenosine receptor (AR) ligands, with modifications leading to a wide range of affinities and efficacies at different AR subtypes. nih.gov Structure-activity relationship (SAR) studies have shown that substitution at the R¹ position of the pyridine ring is critical for affinity and activity at the hA₁ and hA₂B ARs and also influences selectivity against other subtypes. nih.gov The presence of a 1H-imidazol-2-yl group at the R² position was found to be a key feature for potent AR agonists. nih.gov
| Compound | Target Receptor | Binding Affinity Kᵢ (nM) | Functional Activity EC₅₀ (nM) | Source |
|---|---|---|---|---|
| P453 | hA₁ | 9.52 ± 0.91 | - | nih.gov |
| hA₂ₐ | 235 ± 24 | - | ||
| hA₃ | 764 ± 72 | - | ||
| hA₂ₑ | 474 ± 45 | - | ||
| Compound 8 | hA₁ | - | 1.34 ± 0.11 | nih.gov |
| Compound 11 | hA₁ | - | 8.87 ± 0.64 | nih.gov |
The interaction between small molecules like 3-amino-5-hydroxypyridine derivatives and proteins is governed by fundamental non-covalent forces. The aromatic pyridine ring and its amino and hydroxyl substituents can participate in several key interactions.
Cation-π Interactions: The protonated form of an amino group or a nitrogen atom within the pyridine ring can form strong, attractive cation-π interactions with the electron-rich π systems of aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). researchgate.netplos.org These interactions are significantly stronger than typical hydrogen bonds and are less affected by the surrounding solvent. plos.org For example, in Hsp70 inhibitors, the guanidinium (B1211019) group of an arginine residue is positioned directly over an aromatic ring of the ligand, indicating a favorable cation-π interaction. nih.gov The side chain of histidine, an imidazole (B134444) ring, can also participate in these interactions. nih.gov
Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups on the pyridine ring are excellent hydrogen bond donors and acceptors. They can form crucial hydrogen bonds with the peptide backbone or with the side chains of polar amino acids (e.g., asparagine, glutamine, serine) within a protein's binding site, contributing significantly to binding affinity and specificity. mdpi.com
π-π Stacking: The aromatic pyridine ring can stack with the aromatic side chains of Phe, Tyr, Trp, and His residues. nih.gov These interactions, driven by dispersion forces, are important for stabilizing the ligand within the binding pocket. nih.govnih.gov
These varied interaction capabilities allow the 3-amino-5-hydroxypyridine scaffold to serve as a versatile starting point for designing molecules that can bind selectively and with high affinity to a diverse range of protein targets. pipzine-chem.com
Electron Transfer and Redox Mechanisms in Biological Systems
Electron transfer and redox (reduction-oxidation) reactions are fundamental to many biological processes, including cellular respiration, photosynthesis, and detoxification. These reactions involve the movement of electrons from an electron donor to an electron acceptor, a process that is often coupled to other chemical transformations such as proton transfer. While direct mechanistic studies on 3-Amino-5-hydroxypyridine dihydrochloride (B599025) are not extensively documented in publicly available research, its chemical structure, featuring an aromatic ring with both an amino and a hydroxyl group, suggests a potential to participate in such biological pathways. The principles governing the redox behavior of similar functional groups in other biological molecules can provide insight into its hypothetical roles.
Aromatic amino acids, such as tryptophan and tyrosine, are known to act as electron relays in long-range electron transfer within proteins. nih.gov These residues can be reversibly oxidized and reduced, facilitating the movement of electrons over distances. nih.gov The aromatic system of 3-Amino-5-hydroxypyridine, similar to these amino acids, could potentially stabilize radical intermediates formed during single-electron transfer events.
The amino group on an aromatic ring is a key functional moiety in many biological redox reactions. Aromatic amines can undergo metabolic activation via N-oxidation to form aryl-N-hydroxylamines, a critical step in the biological activity of many such compounds. nih.gov This enzymatic oxidation highlights the capacity of the amino group to participate in electron transfer processes. In biological systems, enzymes like dehydrogenases catalyze the oxidation of various substrates, often transferring electrons to carriers such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or flavin adenine dinucleotide (FAD). libretexts.org An aminopyridine derivative could theoretically serve as a substrate for similar enzymatic processes.
Similarly, the hydroxyl group on a pyridine ring imparts redox activity. Studies on hydroxypyridine derivatives have shown their involvement in redox reactions. For instance, the enzymatic hydroxylation of 4-hydroxypyridine (B47283) to pyridine-3,4-diol (B75182) is a key metabolic step in its biodegradation by certain microorganisms, involving a mono-oxygenase that utilizes NADH or NADPH as a reductant. nih.gov This demonstrates that the pyridine ring can be a target for biologically relevant redox transformations. Furthermore, computational studies on hydroxypyridinones, which are structurally related to hydroxypyridines, have explored their redox potentials in the context of metal chelation, a process vital in managing redox-active metal ions in biological systems. nih.govnih.gov
Below are data tables that provide context for the redox potentials of related biological molecules and the types of enzymes involved in their redox transformations.
Table 1: Standard Reduction Potentials of Selected Biological Redox Couples
| Redox Couple (Oxidized/Reduced) | Standard Reduction Potential (E°') at pH 7 (Volts) |
|---|---|
| Fumarate/Succinate | +0.031 |
| Cytochrome c (Fe³⁺/Fe²⁺) | +0.254 |
| Ubiquinone/Ubiquinol | +0.10 |
| FAD/FADH₂ (in flavoproteins) | -0.22 |
| NAD⁺/NADH | -0.320 |
| NADP⁺/NADPH | -0.324 |
Table 2: Examples of Enzymes Catalyzing Redox Reactions of Aromatic Compounds
| Enzyme Class | Example Enzyme | Substrate Type | Reaction Type |
|---|---|---|---|
| Monooxygenases | 4-hydroxypyridine-3-hydroxylase | Hydroxypyridines | Hydroxylation |
| Dehydrogenases | Aromatic amine dehydrogenase | Aromatic amines | Oxidative deamination |
| Dioxygenases | Catechol 2,3-dioxygenase | Catechols | Ring cleavage |
| Peroxidases | Cytochrome c peroxidase | Heme-containing proteins | Reduction of peroxides |
Applications in Chemical Biology and Medicinal Chemistry Research
Development of Bioactive Compounds and Pharmacological Agents
The inherent reactivity of the amino and hydroxyl functionalities on the pyridine (B92270) core of 3-Amino-5-hydroxypyridine dihydrochloride (B599025) makes it a valuable precursor for generating diverse libraries of compounds. Researchers have leveraged this scaffold to explore various pharmacological activities, leading to the identification of promising candidates for antimicrobial, anticancer, neuroprotective, and anti-inflammatory agents.
Antimicrobial and Antibacterial Agents
The pyridine nucleus is a well-established pharmacophore in the design of antimicrobial agents. While direct studies on 3-Amino-5-hydroxypyridine dihydrochloride are limited, research on analogous structures highlights the potential of this chemical family. For instance, various 3-aminopyridine (B143674) derivatives have been synthesized and shown to exhibit significant antibacterial and antifungal properties. The introduction of different substituents on the pyridine ring allows for the fine-tuning of antimicrobial potency and spectrum.
One area of investigation involves the synthesis of novel 3,5-disubstituted pyridines which have demonstrated remarkable antimicrobial activity, in some cases comparable to existing antibiotics like oxytetracycline. chemicalbook.com The structural modifications often focus on creating molecules that can effectively interact with microbial targets, disrupting essential cellular processes.
Table 1: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound/Derivative | Target Organism(s) | Activity/MIC Value | Reference |
|---|
Anticancer and Cytotoxic Agents
The pyridine scaffold is also a key component in the development of novel anticancer therapeutics. The structural motif of 3-Amino-5-hydroxypyridine provides a foundation for creating compounds that can induce cytotoxicity in cancer cells. Research into related structures, such as pyrido[4,3-b] google.comoxazines and pyrido[4,3-b] google.comthiazines synthesized from substituted aminohydroxypyridines, has yielded potential anticancer agents. ijsrp.org These compounds are often designed to interfere with specific signaling pathways or cellular machinery essential for cancer cell proliferation and survival.
Furthermore, imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which can be derived from amino-pyridines, have been investigated as potential anticancer agents, although the target compounds in one study showed less activity than the parent compounds. pipzine-chem.com
Table 2: Cytotoxic Activity of Selected Pyridine-Based Compounds
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Reference |
|---|---|---|---|
| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (breast cancer) | 6.25 µM | ambeed.com |
| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (breast cancer) | 8.18 µM | ambeed.com |
Neuroprotective Compounds
Derivatives of 3-hydroxypyridine (B118123) have shown promise as neuroprotective agents. These compounds are being investigated for their potential to mitigate neuronal damage in various neurological conditions. The antioxidant properties of the 3-hydroxypyridine structure are believed to play a crucial role in its neuroprotective effects.
Anti-inflammatory and Analgesic Research
The quest for new anti-inflammatory and analgesic drugs has also explored the utility of the pyridine scaffold. While direct evidence for this compound is not extensively documented, related compounds have demonstrated notable activity. For example, quinazolinone derivatives synthesized from amino-methoxy precursors have exhibited anti-inflammatory activity superior to the standard drug indomethacin (B1671933) in preclinical models. google.com These findings suggest that the aminopyridine framework can be a valuable starting point for developing new treatments for inflammatory conditions and pain.
Enzyme Inhibitors and Modulators for Therapeutic Research
The structural characteristics of this compound make it an attractive candidate for designing enzyme inhibitors. The amino and hydroxyl groups can serve as key interaction points within the active site of an enzyme, leading to modulation of its activity. This has significant implications for therapeutic research, as many diseases are driven by the aberrant activity of specific enzymes. For instance, various heterocyclic compounds derived from aminopyridine structures have been investigated for their ability to inhibit kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.
Scaffolds for Drug Discovery and Development
Perhaps one of the most significant applications of this compound is its role as a versatile scaffold in drug discovery. A scaffold is a core molecular structure upon which various functional groups can be systematically added to create a library of diverse compounds. This approach, known as scaffold-based drug design, is a powerful strategy for identifying new drug candidates with desired pharmacological properties.
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds. The 3-amino-5-hydroxy substitution pattern provides two key points for chemical modification, allowing for the exploration of a vast chemical space. By reacting the amino and hydroxyl groups with different chemical entities, researchers can generate a multitude of derivatives and screen them for various biological activities. This systematic approach accelerates the drug discovery process and increases the probability of finding novel therapeutic agents.
Chemical Probes for Biochemical Pathway Elucidation
Detailed research findings and data tables concerning the use of this compound as a chemical probe are not available in the current scientific literature.
Applications in Advanced Materials and Agrochemistry Research
Precursors for Polymer Synthesis and Material Science Investigations
The bifunctional nature of 3-Amino-5-hydroxypyridine allows it to act as a monomer in polymerization reactions, leading to the creation of high-performance polymers with specialized properties. Researchers are exploring its use in synthesizing materials with enhanced thermal stability and specific mechanical characteristics, opening doors for applications in demanding fields like aerospace and electronics. pipzine-chem.com
One notable area of investigation is the use of 3-amino-5-hydroxypyridine in the preparation of hyperbranched polyesteramides. These complex, three-dimensional polymers are known for their unique properties, such as low viscosity and high solubility, which are attributed to their dendritic structure. A Chinese patent details a preparation method where 3-amino-5-hydroxypyridine is listed as a potential diamine monomer, reacting with other monomers to form the intricate polyesteramide architecture. While the patent encompasses a broad range of reactants, the inclusion of 3-amino-5-hydroxypyridine highlights its utility in creating these advanced polymer systems.
The incorporation of the pyridine (B92270) ring into the polymer backbone is anticipated to impart favorable thermal properties. Materials science investigations suggest that polymers derived from 3-amino-5-hydroxypyridine could exhibit good thermal stability, making them suitable for applications where resistance to high temperatures is crucial. pipzine-chem.com
Table 1: Potential Polymer Systems Incorporating 3-Amino-5-hydroxypyridine
| Polymer Type | Potential Monomer | Key Feature of Resulting Polymer | Potential Application Areas |
| Hyperbranched Polyesteramides | 3-Amino-5-hydroxypyridine | Low viscosity, high solubility, dendritic structure | Coatings, additives, drug delivery |
| Thermally Stable Polymers | 3-Amino-5-hydroxypyridine | High thermal stability | Aerospace, electronics |
Development of Agrochemicals (Herbicides and Pesticides)
In the field of agrochemistry, 3-Amino-5-hydroxypyridine dihydrochloride (B599025) serves as a critical intermediate for the synthesis of novel pesticides, including herbicides and insecticides. The pyridine moiety is a well-established scaffold in a wide array of successful agrochemicals, and derivatives of 3-amino-5-hydroxypyridine are being explored for their potential to yield compounds with high insecticidal and bactericidal activities.
Research into pyridine-based agrochemicals is extensive, with a focus on creating compounds that are highly effective against target pests while exhibiting favorable environmental profiles. Pyridine carboxylic acids, for instance, are a significant class of herbicides. While direct synthesis routes for commercial herbicides from 3-amino-5-hydroxypyridine dihydrochloride are not extensively detailed in publicly available research, its structural similarity to other key pyridine intermediates suggests its potential as a precursor in the synthesis of new herbicidal molecules.
The development of novel insecticides is another promising application. The amino and hydroxyl groups on the 3-amino-5-hydroxypyridine ring provide reactive sites for chemical modifications, allowing for the creation of a diverse library of derivatives. These derivatives can then be screened for their insecticidal activity against various agricultural pests. The goal is to develop new active ingredients that can overcome existing resistance mechanisms and provide effective pest control.
Table 2: Research Focus on Agrochemicals Derived from Pyridine Intermediates
| Agrochemical Class | Research Objective | Potential Role of 3-Amino-5-hydroxypyridine |
| Herbicides | Development of new pyridine carboxylic acids and other herbicidal compounds. | As a precursor to synthesize novel pyridine-based herbicidal molecules. |
| Insecticides | Synthesis of new active ingredients to combat insect pests. | A building block for creating diverse derivatives with potential insecticidal properties. |
| Fungicides | Exploration of pyridine derivatives for antifungal activity. | A starting material for compounds with potential bactericidal and fungicidal efficacy. |
Research on Interactions with Biological Systems and Comparative Studies
In Vitro and In Vivo Research Models for Biological Activity Assessment
The evaluation of the biological activity of pyridine (B92270) derivatives, including aminohydroxypyridines, involves a variety of in vitro and in vivo research models. These models are essential for determining the efficacy, mechanism of action, and potential toxicity of these compounds.
In Vitro Models:
Cell Lines: A primary method for assessing biological activity is the use of cultured cell lines. For instance, in the context of anticancer research, various human tumor cell lines such as those from the National Cancer Institute (NCI) 60 cell line panel are utilized to screen for antiproliferative activity. The response of these cell lines to a compound can indicate its potential as a therapeutic agent.
Enzyme Assays: To understand the specific mechanisms of action, enzyme inhibition assays are employed. For example, if a pyridine derivative is hypothesized to be a kinase inhibitor, its effect on the activity of specific kinases would be measured.
Antimicrobial Assays: The antimicrobial potential of pyridine derivatives is often assessed using techniques like the agar (B569324) disk-diffusion method against a panel of pathogenic bacteria and fungi. The zones of inhibition are measured to determine the compound's efficacy.
Receptor Binding Assays: To investigate the interaction of compounds with specific cellular receptors, radioligand binding assays or fluorescence-based assays are used. These can help identify the molecular targets of the pyridine derivatives.
Cell-Based Assays for Specific Pathways: Cellular models are also used to study the effects of compounds on specific signaling pathways. For example, reporter gene assays can be used to determine if a compound activates or inhibits a particular transcriptional pathway.
In Vivo Models:
Animal Models of Disease: To evaluate the efficacy of a compound in a living organism, various animal models are used. For example, in cancer research, human tumor xenografts in immunocompromised mice are a common model. The effect of the compound on tumor growth, size, and metastasis is monitored.
Toxicity Studies: Acute and chronic toxicity studies in animal models, such as rodents, are crucial to determine the safety profile of a compound. These studies help in identifying potential adverse effects and determining the therapeutic window.
Pharmacokinetic Studies: Animal models are also used to study the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information is vital for understanding how the compound behaves in the body and for designing appropriate dosing regimens. For instance, studies on aminopyridines have shown that they are readily absorbed and distributed in the body, including the brain epa.gov.
The intrinsic biological activity of compounds can also be studied ex vivo using functionally active isolated tissues. This method is routinely applied to verify a potential biological action of newly synthesized experimental molecules mdpi.com.
Comparative Studies with Analogous Pyridine Derivatives
The biological activity of pyridine derivatives can be significantly influenced by the position and nature of substituents on the pyridine ring. Comparative studies with analogous compounds are therefore essential to establish structure-activity relationships (SAR).
The arrangement of functional groups on the pyridine ring, known as positional isomerism, can have a profound impact on the biological activity of a molecule. Even a slight change in the position of a substituent can alter the compound's interaction with its biological target.
For example, a study on novel oxazolidinone derivatives with a benzotriazole (B28993) pendant showed that a linearly attached benzotriazole derivative exhibited more potent antibacterial activity compared to its angularly attached counterpart in vitro nih.gov. This highlights how the spatial arrangement dictated by positional isomerism can directly influence biological efficacy.
In the context of aminopyridines, the position of the amino group is a critical determinant of their pharmacological properties. 4-Aminopyridine, for instance, is known to be a potassium channel blocker, a property that is highly dependent on the position of the amino group. The basicity of the different aminopyridine isomers also varies, which can affect their pharmacokinetic properties and biological interactions researchgate.net.
Research on mannose-quinoline conjugates, which share structural similarities with substituted pyridines, demonstrated that different positional isomers exhibited varied antioxidant and antibacterial activities rsc.org. This further underscores the principle that the specific placement of substituents is a key factor in determining the biological profile of a heterocyclic compound.
Table 1: Illustrative Impact of Positional Isomerism on Biological Activity of Pyridine Analogs
| Compound Class | Positional Isomer 1 | Biological Activity of Isomer 1 | Positional Isomer 2 | Biological Activity of Isomer 2 | Reference |
| Oxazolidinone-benzotriazole derivatives | Linearly attached benzotriazole | More potent antibacterial activity | Angularly attached benzotriazole | Less potent antibacterial activity | nih.gov |
| Mannose-quinoline conjugates | Isomer A | Higher antioxidant activity | Isomer B | Lower antioxidant activity | rsc.org |
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the structure of pyridine derivatives can significantly modulate their biological activity. The nature and position of the halogen substituent can influence factors such as lipophilicity, electronic properties, and metabolic stability, which in turn affect the compound's pharmacokinetic and pharmacodynamic profile.
A study on halogen-substituted non-metal pyridine Schiff bases revealed that the nature of the halogen substitution on the phenolic ring influenced the biocidal activity of these compounds against Gram-positive bacteria mdpi.com. Specifically, di-halogen-substituted compounds showed more pronounced effects.
In a series of sulfur-containing flavonoids, it was observed that as the halogen substituent changed from fluorine to iodine, the compounds exhibited progressively better inhibitory properties against both Gram-positive and Gram-negative pathogens nih.gov. This suggests that the size of the halogen atom can be a determining factor in the potency of the compound.
Conversely, research on N-substituted quinone imines indicated that compounds with the largest number of chlorine atoms displayed the highest insecticidal, fungicidal, and herbicidal activity biointerfaceresearch.com. This demonstrates that in some cases, increasing the degree of halogenation can enhance biological effects.
Table 2: Influence of Halogen Substitution on the Antimicrobial Activity of Pyridine Schiff Bases
| Compound | Halogen Substitution | Activity against Gram-positive bacteria |
| PSB1 | 4,6-dibromo | More pronounced effect |
| PSB2 | 4,6-diiodo | More pronounced effect |
| PSB3 | 4-iodo | Less pronounced effect |
| PSB4 | 4-chloro-6-iodo | Not specified as most effective |
Data synthesized from a study on halogen-substituted non-metal pyridine Schiff bases mdpi.com.
Assessment of Genotoxic Potential in Research Contexts
Assessing the genotoxic potential of a chemical compound is a critical step in its development as a therapeutic agent. Genotoxicity refers to the ability of a substance to damage the genetic material (DNA) within a cell, which can lead to mutations and potentially cancer.
Several in vitro and in vivo assays are used to evaluate the genotoxic potential of pyridine derivatives. One of the most common is the Ames test, which uses bacteria (typically Salmonella typhimurium) to detect gene mutations. A study on pyrazolo[3,4-b] pyridine derivatives using the Ames test determined that these substances did not exhibit genotoxic effects at the tested doses nih.govtandfonline.com.
Another important assay is the micronucleus test, which is often conducted in mammalian cells (in vitro) or in rodents (in vivo). This test detects damage to chromosomes. General assessments of monoaminopyridines, based on structure-activity analysis and available data, suggest they are unlikely to be mutagenic in standard genotoxicity assays epa.gov. Furthermore, a study on 2-aminopyridine (B139424) in a Salmonella/E.coli mutagenicity test (Ames test) was conducted to evaluate its genetic toxicity nih.gov. It has also been noted that 2-aminopyridine is considered a genotoxic compound that is resistant to biodegradation in the environment mdpi.com.
While comprehensive genotoxicity data for 3-Amino-5-hydroxypyridine dihydrochloride (B599025) is not available in the reviewed literature, the general findings for aminopyridines and other pyridine derivatives suggest that the potential for genotoxicity needs to be evaluated on a case-by-case basis, considering the specific structure of the compound.
Future Research Directions and Emerging Avenues for the Chemical Compound
Exploration of Novel Therapeutic Targets
The pyridine (B92270) scaffold is a well-established pharmacophore in medicinal chemistry. The specific arrangement of functional groups in 3-Amino-5-hydroxypyridine dihydrochloride (B599025) makes it a valuable building block for the synthesis of new bioactive molecules. chemimpex.com Future research will likely focus on leveraging this structure to design and synthesize compounds that can interact with novel therapeutic targets.
Researchers are exploring the use of pyridine-based compounds for developing pharmaceuticals targeting a range of diseases, including neurological disorders. chemimpex.com The structural motifs present in 3-Amino-5-hydroxypyridine dihydrochloride can be modified to create derivatives with high specificity and efficacy. For instance, studies on other substituted pyridines have shown their potential as PIM-1 kinase inhibitors, which can induce apoptosis in cancer cell lines. acs.org This suggests that derivatives of 3-Amino-5-hydroxypyridine could be investigated for their anticancer properties by targeting specific enzymes or cellular pathways.
Future work could involve computational modeling and high-throughput screening of libraries derived from this compound to identify lead molecules for various diseases. The goal is to develop novel drugs with improved therapeutic profiles by precisely targeting proteins, enzymes, or receptors involved in disease pathology.
| Potential Therapeutic Area | Potential Molecular Targets | Research Approach |
| Oncology | Protein Kinases (e.g., PIM-1) | Synthesis of derivatives, in vitro kinase assays, cell-based apoptosis studies. acs.org |
| Neurology | Neurotransmitter Receptors, Enzymes | Design of molecules that can cross the blood-brain barrier, in vivo studies in disease models. chemimpex.com |
| Infectious Diseases | Bacterial or Viral Enzymes | Screening of compound libraries against microbial targets. |
Sustainable Synthesis and Green Chemistry Approaches
Traditionally, the synthesis of pyridine derivatives has relied on methods that use fossil fuel-based feedstocks and can generate significant environmental waste. researchgate.net A major future direction is the development of sustainable and green chemistry approaches for the synthesis of this compound and its derivatives.
A promising strategy involves the use of bio-based feedstocks, such as furfural, which can be derived from agricultural waste. researchgate.netgoogle.com Research is underway to develop efficient catalytic systems for the conversion of these renewable biomass derivatives into 3-hydroxypyridines. researchgate.net These methods aim to reduce the environmental footprint of chemical synthesis by utilizing milder reaction conditions and environmentally benign reagents. researchgate.net For example, one patented method describes the synthesis of a related compound, 2-amino-3-hydroxypyridine (B21099), from furfural, highlighting a cost-effective and sustainable route. google.com
The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous solvents, will guide future synthetic strategies. Biocatalysis, using enzymes or microorganisms, also represents a promising avenue for the selective and environmentally friendly synthesis of functionalized pyridines. pipzine-chem.com
Integration with Advanced Analytical Techniques for Real-Time Monitoring
The development of novel synthetic routes and the production of high-purity compounds for pharmaceutical and material applications necessitate the use of advanced analytical techniques. Future research will increasingly integrate sophisticated analytical methods for the real-time monitoring and control of chemical processes involving this compound.
Techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are crucial for characterizing the compound and ensuring its purity. synchem.dechemicalbook.com In the context of green synthesis, real-time monitoring using process analytical technology (PAT) can optimize reaction conditions, increase yield, and minimize waste. For example, in-situ spectroscopic methods can track the progress of a reaction, providing immediate feedback for process control.
The development of novel sensors and probes capable of selectively detecting this compound or its reaction intermediates in complex mixtures would be a significant advancement. This would enable more precise control over synthesis and facilitate a deeper understanding of reaction mechanisms.
Multi-Omics Approaches in Biological Research
To fully understand the biological effects and potential therapeutic applications of derivatives synthesized from this compound, future research will need to employ multi-omics approaches. nih.gov These high-throughput techniques, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes induced by a compound within a biological system. nih.govnih.gov
For example, if a derivative of this compound is identified as a potential anti-cancer agent, transcriptomics (RNA-seq) could reveal which genes' expression levels are altered in cancer cells upon treatment. This can help identify the compound's mechanism of action. Proteomics could then be used to study changes in protein levels and post-translational modifications, while metabolomics would analyze shifts in metabolic pathways.
Integrating these different layers of "omics" data can help build a complete picture of a drug's effect, identify potential biomarkers for efficacy, and uncover off-target effects early in the drug development process. nih.govnih.gov This systems-level approach is crucial for advancing precision medicine and developing more effective and safer therapies. nih.gov
Advanced Material Applications and Functionalization
Beyond pharmaceuticals, this compound is a promising candidate for the development of advanced materials. chemimpex.compipzine-chem.com The presence of reactive amino (-NH2) and hydroxyl (-OH) groups allows for its use as a monomer or a cross-linking agent in polymerization reactions.
Future research in material science could focus on incorporating this compound into polymers to create materials with enhanced properties, such as improved thermal stability, durability, and specific functionalities. chemimpex.compipzine-chem.com For example, it could be used to synthesize specialty polymers and coatings with applications in the aerospace or electronics industries, where materials are required to withstand harsh conditions. pipzine-chem.com
The functional groups also provide sites for further chemical modification, or "functionalization." Attaching other molecules to the pyridine ring can tailor the properties of the resulting material for specific applications, such as creating surfaces with antimicrobial properties or developing new resins and composites. The versatility of this compound as a building block makes it a valuable target for innovation in materials science. chemimpex.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Amino-5-hydroxypyridine dihydrochloride to ensure high purity?
- Methodological Answer : Synthesis protocols should prioritize controlled reaction conditions (e.g., temperature, pH) to minimize by-products. Post-synthesis, purify the compound using recrystallization or column chromatography. Validate purity via high-performance liquid chromatography (HPLC) with a detection threshold of ≥98% purity, as demonstrated in similar pyridine derivatives . Confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Pharmacopoeial standards, such as clarity of solution and sulfated ash tests, can further assess purity .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store the compound in a desiccator at 2–8°C under inert gas (e.g., nitrogen) to avoid moisture absorption and oxidative decomposition. Use amber glass vials to limit light exposure. For handling, wear nitrile gloves, lab coats, and safety goggles, and work in a fume hood to prevent inhalation of fine particulates. Follow institutional chemical hygiene plans, including documentation of training and access to Safety Data Sheets (SDS) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Assign proton and carbon environments to confirm substitution patterns.
- FT-IR : Identify functional groups (e.g., amino, hydroxyl).
- HPLC : Quantify purity and detect impurities.
- X-ray crystallography (if crystalline): Resolve molecular geometry.
Pharmacopoeial tests, such as chloride ion verification via silver nitrate, ensure compliance with regulatory standards .
Advanced Research Questions
Q. How can contradictory data on the stability of this compound under varying pH conditions be resolved?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation kinetics using UV-Vis spectroscopy and HPLC. Compare results with computational models (e.g., density functional theory) to predict reactive sites. Replicate experiments in triplicate and use orthogonal analytical methods (e.g., LC-MS) to identify degradation products. This approach mirrors protocols used to resolve discrepancies in antimicrobial agent stability .
Q. What strategies are effective for evaluating the antimicrobial efficacy of this compound against resistant bacterial strains?
- Methodological Answer : Design a tiered in vitro and in vivo testing framework:
- In vitro : Use broth microdilution assays to determine minimum inhibitory concentrations (MIC) against gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Pseudomonas aeruginosa) pathogens. Include biofilm disruption assays for resistant strains.
- In vivo : Apply murine infection models to assess wound healing and bacterial colonization inhibition, ensuring histopathological analysis of treated tissues. Cross-validate results with cytotoxicity assays on mammalian cell lines to rule out nonspecific toxicity, as demonstrated in studies of octenidine dihydrochloride .
Q. How can researchers address discrepancies in the compound’s solubility profile across different solvent systems?
- Methodological Answer : Systematically test solubility in polar (e.g., water, ethanol) and nonpolar (e.g., dichloromethane) solvents at controlled temperatures. Use shake-flask or UV spectrophotometry methods to quantify solubility. Employ Hansen solubility parameters (HSPs) to predict miscibility and identify outliers. For conflicting data, repeat experiments under standardized conditions (e.g., equilibration time, agitation) and validate with differential scanning calorimetry (DSC) to detect solvate formation .
Q. What experimental designs are suitable for probing the mechanism of action of this compound at the molecular level?
- Methodological Answer : Combine biophysical and computational techniques:
- Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins (e.g., bacterial enzymes).
- Molecular Dynamics Simulations : Model interactions with lipid bilayers or DNA.
- Gene Knockout Studies : Use CRISPR/Cas9 to identify microbial genes essential for susceptibility.
Cross-reference findings with metabolomic profiling to map biochemical pathway disruptions .
Methodological Considerations for Data Interpretation
- Contradiction Analysis : When conflicting data arise (e.g., solubility vs. stability), employ factorial experimental designs to isolate variables such as temperature, ionic strength, or light exposure. Use statistical tools (e.g., ANOVA) to identify significant factors .
- Quality Control : Adhere to pharmacopoeial guidelines for heavy metal limits (≤20 μg/g) and loss on drying (≤5 mg/g) to ensure batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
